Einecs 285-872-2

Description

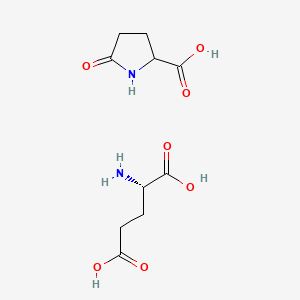

Structure

2D Structure

Properties

CAS No. |

85153-87-3 |

|---|---|

Molecular Formula |

C10H16N2O7 |

Molecular Weight |

276.24 g/mol |

IUPAC Name |

(2S)-2-aminopentanedioic acid;5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C5H9NO4.C5H7NO3/c6-3(5(9)10)1-2-4(7)8;7-4-2-1-3(6-4)5(8)9/h3H,1-2,6H2,(H,7,8)(H,9,10);3H,1-2H2,(H,6,7)(H,8,9)/t3-;/m0./s1 |

InChI Key |

PVBDIBIXFBNAET-DFWYDOINSA-N |

Isomeric SMILES |

C1CC(=O)NC1C(=O)O.C(CC(=O)O)[C@@H](C(=O)O)N |

Canonical SMILES |

C1CC(=O)NC1C(=O)O.C(CC(=O)O)C(C(=O)O)N |

Origin of Product |

United States |

**synthetic Methodologies and Complex Formation of L Glutamic Acid 5 Oxo Dl Proline**

Chemical Synthesis of L-Glutamic Acid and its Derivations

L-glutamic acid, a non-essential amino acid, is produced on a massive scale, with industrial synthesis largely replacing earlier extraction methods. wikipedia.org While fermentation using organisms like Corynebacterium glutamicum is the dominant industrial method, chemical synthesis routes have also been developed. wikipedia.org One such method starts with acrylonitrile (B1666552). acs.org

Derivatives of L-glutamic acid are often synthesized for various research and industrial purposes. For instance, L-glutamic acid dimethyl ester hydrochloride can be synthesized by reacting L-glutamic acid with thionyl chloride in anhydrous methanol. chemicalbook.com High molecular weight poly(L-glutamic acid) can be synthesized through the polymerization of γ-benzyl-L-glutamate-N-carboxy anhydride (B1165640) (BLG-NCA), followed by the removal of the benzyl (B1604629) protecting groups. tandfonline.com Furthermore, isotopically labeled L-glutamic acid, such as [4-³H₁]-L-glutamic acids, can be synthesized through methods like the reduction of corresponding halogenated precursors. rsc.org

Synthetic Pathways to 5-Oxo-DL-Proline (DL-Pyroglutamic Acid)

5-Oxo-DL-proline, also known as DL-pyroglutamic acid, is a cyclic lactam derivative of glutamic acid. nih.govwikipedia.org It can be formed through the cyclization of glutamic acid, a reaction that can occur non-enzymatically, for instance, by heating glutamic acid. nih.govwikipedia.org

The conversion of L-glutamic acid to pyroglutamic acid is a key synthetic step. This intramolecular cyclization involves the formation of a lactam ring. The reaction can be influenced by factors such as temperature and pH. researchgate.net For example, heating L-glutamic acid solutions can lead to the formation of pyroglutamic acid. researchgate.net This process is reversible, with the equilibrium between the two compounds being dependent on the specific conditions. researchgate.net The thermal cyclodehydration of L-glutamic acid under solvent-free conditions, such as heating the melt, can also yield pyroglutamic acid. researchgate.net The mechanism is thought to proceed through the nucleophilic attack of the amino group on the γ-carboxylic acid group, leading to the elimination of a water molecule and the formation of the five-membered lactam ring. reddit.com

The synthesis of specific stereoisomers of 5-oxoproline is crucial for various applications. Chiral polysubstituted oxopyrrolidines, based on the proline backbone, are valuable in synthesizing unnatural proline-based amino acid derivatives. researchgate.net Asymmetric organocatalyzed Mannich reactions have emerged as a powerful strategy for constructing these building blocks. researchgate.net For instance, the enolate of an N-protected 4-oxoproline ester can undergo stereoselective aldol (B89426) condensations with aldehydes to produce trans 3-substituted prolines. acs.org Furthermore, kinetic protonation of enolates of 3-alkyl-4-oxoprolines can yield cis-3-alkylprolines with high diastereoselection. acs.org

Strategies for the Formation of L-Glutamic Acid-5-Oxo-DL-Proline Complexes

The formation of the complex between L-glutamic acid and 5-oxo-DL-proline involves the association of the two molecules, likely through non-covalent interactions.

The stoichiometry of the complex is a critical factor, and it is often controlled by the molar ratio of the reactants. The compound Einecs 285-872-2 is described as a 1:1 complex of L-glutamic acid and 5-oxo-DL-proline. vulcanchem.com Achieving this specific ratio during synthesis would require careful control over the amounts of each component used in the reaction mixture. The study of polyelectrolyte complexes, such as those formed between poly(L-glutamic acid) and poly(L-arginine), demonstrates that the mixture stoichiometry significantly influences the structure of the resulting complexes. reading.ac.uk

The choice of solvent can have a profound impact on the formation and stability of molecular complexes. Solvents can influence the solubility of the individual components and mediate the intermolecular interactions between them. For L-glutamic acid, its conversion to other products is influenced by the solvent system. wsu.edu For example, the decarboxylative conversion of L-glutamic acid to 2-pyrrolidone is affected by the presence of water in organic solvents like acetone. wsu.edu The solubility of L-pyroglutamic acid itself is also highly dependent on the solvent, with hydrogen bonding playing a crucial role in its dissolution. acs.org The interaction between L-glutamic acid and the surrounding water solvent involves a significant number of hydrogen bonds, which would be disrupted or altered upon complexation with 5-oxo-DL-proline. ox.ac.uk Therefore, the selection of an appropriate solvent system is crucial for optimizing the yield and purity of the L-Glutamic Acid-5-Oxo-DL-Proline complex.

Research Findings Summary

| Aspect | Key Findings | References |

| L-Glutamic Acid Synthesis | Industrial production is dominated by fermentation. Chemical synthesis from acrylonitrile is a known alternative. | wikipedia.orgacs.org |

| 5-Oxo-DL-Proline Synthesis | Formed via cyclization of glutamic acid, which can be achieved by heating. | nih.govwikipedia.orgresearchgate.net |

| Ring Closure Mechanism | Involves intramolecular nucleophilic attack of the amino group on the γ-carboxylic acid, influenced by temperature and pH. | researchgate.netreddit.com |

| Stereoselective Synthesis | Asymmetric organocatalysis and stereoselective reactions of protected oxoproline enolates allow for the synthesis of specific isomers. | researchgate.netacs.org |

| Complex Stoichiometry | The this compound compound is a 1:1 complex, requiring controlled molar ratios of reactants. | vulcanchem.com |

| Solvent Effects | Solvents influence reaction pathways and solubility of components, with hydrogen bonding being a key interaction. | wsu.eduacs.orgox.ac.uk |

Derivatization Techniques for Modified Amino Acid Conjugates Relevant to the Complex

The chemical structure of the L-Glutamic Acid-5-Oxo-DL-Proline complex, identified by EINECS number 285-872-2, offers several reactive sites for derivatization. These sites, including the carboxylic acid groups of both the glutamic acid and pyroglutamic acid moieties, and the primary amine of glutamic acid, are amenable to a variety of chemical modifications for the synthesis of modified amino acid conjugates. Such derivatization is pivotal for applications ranging from drug delivery to metabolic studies. While derivatization of the complex as a whole is not extensively documented, techniques applied to its constituent parts, L-glutamic acid and 5-oxo-proline (pyroglutamic acid), are directly relevant.

The functional groups available for derivatization in the complex are the two carboxyl groups (-COOH) and one primary amine group (-NH2) from the L-glutamic acid component, and the carboxyl group (-COOH) and the lactam from the 5-oxo-DL-proline component. These groups can be targeted to form conjugates with a wide array of molecules.

Derivatization of the Carboxyl Groups:

The carboxylic acid functionalities are common targets for creating ester or amide linkages. For instance, poly(L-glutamic acid) (PG), a polymer of glutamic acid, is widely used as a biodegradable carrier for chemotherapeutics. The pendant carboxyl groups of the glutamic acid residues are utilized to conjugate drugs like doxorubicin. This is often achieved via an acid-labile hydrazone bond, which allows for drug release in the acidic environment of tumor cells. nih.gov

Another example is the conjugation of quercetin (B1663063) to the glutamic acid moiety to enhance its solubility and bioavailability. In one study, a quercetin-glutamic acid conjugate was synthesized where the glutamic acid was attached at the 7-O position of quercetin. acs.org These conjugates can be designed with non-hydrolysable linkers to improve their stability and efficacy as multidrug resistance reversal agents. nih.gov

The derivatization of the carboxyl group of pyroglutamic acid is also a well-established technique, particularly for analytical purposes. Pre-column derivatization with reagents like 2-nitrophenylhydrazine (B1229437) allows for the sensitive detection of pyroglutamic acid by HPLC. wikipedia.org Furthermore, pyroglutamic acid can be derivatized with pentafluorobenzyl bromide (PFB-Br) to form a PFB ester for GC-MS analysis. nih.gov

Derivatization of the Amino Group:

The primary amine of the L-glutamic acid component is a key site for forming amide bonds or for modification with various protecting groups used in peptide synthesis. In the synthesis of peptide-oligonucleotide conjugates, the amino group of amino acids like glutamic acid can be protected with groups such as Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) to allow for controlled, stepwise synthesis. google.comnih.gov

Derivatization involving the Lactam Ring:

The lactam structure of pyroglutamic acid can also be a target for chemical modification. For example, the lactam can be reductively opened to form glutamate (B1630785) derivatives. More commonly, the pyroglutamate (B8496135) core is used as a chiral building block in the synthesis of more complex molecules. smolecule.compharmaffiliates.comcymitquimica.com

The following table summarizes some of the derivatization techniques and reagents used for modifying glutamic acid and pyroglutamic acid, which are relevant to the derivatization of the L-Glutamic Acid-5-Oxo-DL-Proline complex.

| Functional Group | Component | Derivatization/Conjugation Technique | Reagent/Conjugate Partner | Application | Reference |

| Carboxyl Group | L-Glutamic Acid | Polymer-drug conjugation | Doxorubicin (via hydrazone linker) | Cancer therapy | nih.gov |

| Carboxyl Group | L-Glutamic Acid | Conjugation with flavonoids | Quercetin | Multidrug resistance modulation | acs.orgnih.gov |

| Carboxyl Group | 5-Oxo-DL-proline | Pre-column derivatization for HPLC | 2-Nitrophenylhydrazine | Analytical chemistry | wikipedia.org |

| Carboxyl Group | 5-Oxo-DL-proline | Esterification for GC-MS | Pentafluorobenzyl bromide (PFB-Br) | Analytical chemistry | nih.gov |

| Amino Group | L-Glutamic Acid | N-protection for peptide synthesis | Fmoc, Boc | Peptide synthesis | google.comnih.gov |

| Carboxyl Groups | L-Glutamic Acid | Silylation for GC analysis | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Analytical chemistry | thermofisher.com |

| γ-Glutamyl moiety | γ-Glutamyl peptides | Intramolecular conversion and esterification | HCl/Methanol | Analytical chemistry (GC-MS) | nih.gov |

**advanced Analytical Characterization of L Glutamic Acid 5 Oxo Dl Proline Systems**

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental group of techniques for separating closely related compounds from a mixture. crsubscription.com The separation is based on the differential distribution of the components between a stationary phase and a mobile phase. crsubscription.comiitg.ac.in For amino acid systems like L-Glutamic Acid and 5-Oxo-DL-Proline, several chromatographic methods are employed.

High-Performance Liquid Chromatography (HPLC) is a primary technique for amino acid analysis. sigmaaldrich.comnih.gov Reversed-phase HPLC (RP-HPLC) is a common approach, often requiring a pre-column derivatization step with reagents like o-phthalaldehyde (OPA) to make the amino acids detectable by UV-Vis or fluorescence detectors. nih.gov A semi-automated method can involve protein hydrolysis, OPA derivatization performed by the autosampler, and subsequent RP-HPLC analysis. nih.gov

For polar compounds like glutamic acid, Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly effective alternative that often eliminates the need for derivatization. thermofisher.comhelixchrom.com HILIC methods use a polar stationary phase and a mobile phase with a high concentration of an organic solvent, like acetonitrile, and a smaller amount of aqueous buffer. helixchrom.comnih.gov This setup is well-suited for separating water-soluble compounds such as glutamic acid. helixchrom.com

Below is a table summarizing typical HPLC conditions for amino acid analysis.

Interactive Table: HPLC Parameters for Amino Acid Analysis| Parameter | Description | Example System for Glutamic Acid Analysis helixchrom.com | Example System for General Amino Acid Analysis nih.gov |

|---|---|---|---|

| Column | The stationary phase where separation occurs. | Amaze TH Tri-Modal HILIC Column | Reversed-Phase C18 Column |

| Mobile Phase | The solvent that carries the sample through the column. | A: Water, B: Acetonitrile, with additives like ammonium (B1175870) formate. | A: Aqueous buffer, B: Acetonitrile/Methanol. |

| Elution | The process of passing the mobile phase through the column. | Gradient Elution (varying organic solvent concentration). | Gradient Elution. |

| Detection | The method used to detect the separated components. | Mass Spectrometry (MS). | UV-Visible (UV-Vis) Detection (post-derivatization). |

| Derivatization | Chemical modification to enhance detection. | Not typically required. | Pre-column with o-phthalaldehyde (OPA). |

Gas Chromatography (GC) GC is another powerful technique for amino acid analysis, though it requires the analytes to be volatile and thermally stable. sigmaaldrich.com Due to the polar and non-volatile nature of amino acids like L-glutamic acid and 5-oxo-DL-proline, a derivatization step is essential prior to GC analysis. sigmaaldrich.comsigmaaldrich.com This process involves converting the polar functional groups (carboxyl and amino groups) into less polar, more volatile derivatives. sigmaaldrich.com Common derivatization involves a two-step process: esterification of the carboxyl group followed by acylation or silylation of the amino group. sigmaaldrich.comsigmaaldrich.com For example, proline can be methylated and then acetylated for GC analysis. sigmaaldrich.com This chemical modification improves chromatographic peak shape and selectivity. sigmaaldrich.com

Thin-Layer Chromatography (TLC) TLC is a versatile, cost-effective, and rapid method for the separation and preliminary identification of amino acids. crsubscription.comiitg.ac.in In TLC, a stationary phase, typically silica gel, is coated onto a plate of glass or aluminum. amrita.edu The sample is spotted onto the plate, which is then placed in a chamber with a mobile phase (a solvent or mixture of solvents). amrita.edu Separation occurs as the mobile phase moves up the plate, based on differences in the compounds' affinity for the stationary phase and their solubility in the mobile phase. amrita.edu Since amino acids are colorless, a detecting reagent, most commonly ninhydrin, is sprayed on the plate after separation to visualize the spots. amrita.eduorientjchem.org Most amino acids produce a characteristic blue-purple color with ninhydrin, while proline yields a yellow color. iitg.ac.inorientjchem.org The distance traveled by the amino acid relative to the solvent front, known as the Rf value, is used for identification. iitg.ac.in

Interactive Table: Common TLC Systems for Amino Acid Separation

| Component | Description | Example |

|---|---|---|

| Stationary Phase | The adsorbent layer on the plate. | Silica Gel G. orientjchem.org |

| Mobile Phase | The solvent system that moves up the plate. | n-propanol–water, 70:30 (v/v). crsubscription.comorientjchem.org |

| Detection Reagent | Used to visualize the separated, colorless amino acids. | Ninhydrin solution. iitg.ac.inorientjchem.org |

Ion Exchange Chromatography (IEC) IEC is a classic and highly effective method for separating amino acids based on their net charge. purolite.com193.16.218 The stationary phase consists of a resin with charged functional groups. purolite.com The separation of amino acids, which are amphoteric molecules, is achieved by carefully controlling the pH and ionic strength of the mobile phase (buffer). purolite.com For instance, the separation of asparagine and glutamine from glutamic acid is highly dependent on the sample pH and the methanol concentration in the initial buffer of a lithium gradient elution system. nih.gov The temperature is also a critical parameter; glutamic acid separation is particularly sensitive to minor temperature changes, with an optimal range around 37–38 °C. 193.16.218

Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is an increasingly popular technique for the analysis of highly polar compounds like amino acids. thermofisher.comresearchgate.net It is considered a variant of normal-phase chromatography that uses a polar stationary phase (e.g., bare silica or amide-based) with a partially aqueous mobile phase rich in an organic solvent. nih.govmdpi.com HILIC separates analytes based on their polarity, with more polar compounds being more strongly retained. hplc.eu This technique is an excellent match for mass spectrometry because the high organic content of the mobile phase facilitates efficient spray ionization. mdpi.comhplc.eu This combination allows for the direct and rapid analysis of amino acids without the need for derivatization. thermofisher.comhplc.eu

Mass Spectrometry (MS) for Structural Elucidation and Molecular Weight Determination

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. libretexts.org It is invaluable for determining the molecular weight and elucidating the structure of compounds, including amino acid complexes.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of large, non-covalent biological macromolecules and complexes. libretexts.orgrsc.org In ESI-MS, a liquid sample is passed through a charged capillary, creating a fine spray of charged droplets. europeanpharmaceuticalreview.com As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions with multiple charges. libretexts.orgeuropeanpharmaceuticalreview.com A key advantage of ESI is its ability to transfer non-covalent complexes from solution into the gas phase while preserving their interactions. rsc.org This allows for the study of protein-ligand and protein-protein interactions. rsc.org The technique is sensitive and can be used to determine the composition and stoichiometry of multi-protein assemblies. rsc.org

Tandem Mass Spectrometry (MS/MS) is a powerful technique for detailed structural analysis. nih.gov In an MS/MS experiment, ions of a specific mass-to-charge ratio (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This fragmentation provides detailed structural information about the precursor ion. ru.nl For amino acid conjugates, MS/MS can reveal the sequence of amino acids and the nature of their linkage. The fragmentation is typically achieved through Collision-Induced Dissociation (CID), where the precursor ions collide with neutral gas molecules. ru.nl The resulting fragmentation patterns are characteristic of the molecule's structure. For example, the aTRAQ™ kit utilizes MS/MS for the selective quantification of about 40 different amino acids in physiological fluids by labeling the amino groups with tags that have distinct reporter groups, which are then detected by MS/MS. nih.gov

Ion Mobility Spectrometry-Mass Spectrometry (IM-MS) for Conformational Analysis

Ion Mobility Spectrometry-Mass Spectrometry (IM-MS) is a powerful analytical technique that provides information on the size, shape, and charge of ions in the gas phase, in addition to their mass-to-charge ratio. nih.gov This method is particularly valuable for the conformational analysis of biomolecular complexes, including those formed between amino acids like L-Glutamic Acid and 5-Oxo-DL-Proline. nih.govrsc.org

In an IM-MS experiment, ions are generated using a soft ionization technique, such as electrospray ionization (ESI), to preserve non-covalent interactions and native-like structures. rsc.org The ions are then guided into a drift cell filled with an inert buffer gas. A weak electric field propels the ions through the cell, where they experience collisions with the gas. rsc.org The rate at which an ion travels, known as its drift time, is dependent on its rotationally averaged collision cross-section (CCS)—a value that reflects the ion's three-dimensional shape. nih.gov Compact, tightly-bound conformers will experience fewer collisions and travel faster than extended, loosely-bound structures.

For the L-Glutamic Acid-5-Oxo-DL-Proline system, IM-MS can be used to:

Identify Conformational Families: Distinguish between different spatial arrangements (conformers) of the complex that may coexist in solution.

Assess Complex Stability: By varying experimental conditions (e.g., activation energy), the stability of the non-covalent interactions holding the complex together can be probed.

Characterize Binding Stoichiometry: Confirm the 1:1 ratio of the components within the complex under specific conditions.

A significant analytical challenge when using mass spectrometry-based methods for this system is the potential for in-source cyclization of L-Glutamic Acid to form pyroglutamic acid (5-oxo-proline). acs.orgresearchgate.netnih.gov This artifact can complicate the interpretation of mass spectra. IM-MS can help differentiate between a pre-formed complex and an artifact by potentially separating the ions based on conformational differences.

Table 1: Key Parameters in IM-MS for Conformational Analysis

| Parameter | Description | Relevance to L-Glutamic Acid-5-Oxo-DL-Proline Analysis |

|---|---|---|

| Drift Time | The time required for an ion to traverse the ion mobility drift cell. | Directly related to the ion's size and shape; allows for the separation of different conformers of the complex. |

| Collision Cross-Section (CCS) | A measure of the rotationally averaged surface area of the ion. Calculated from the drift time. | Provides a quantitative value for the ion's conformation, enabling comparison between different structural states (e.g., compact vs. extended). |

| Mass-to-Charge Ratio (m/z) | The ratio of an ion's mass to its charge number. | Confirms the identity and stoichiometry of the components within the complex. |

| Activation Voltage | Voltage applied to induce ion activation, which can lead to conformational changes or dissociation. | Used to probe the stability and energetics of the non-covalent interactions between L-Glutamic Acid and 5-Oxo-DL-Proline. |

Spectroscopic Methods for Investigating Molecular Interactions within the Complex

Spectroscopic techniques are indispensable for probing the specific molecular interactions that define the structure of the L-Glutamic Acid-5-Oxo-DL-Proline complex. Methods such as Fourier Transform Infrared (FTIR) Spectroscopy are particularly insightful.

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The frequency of these vibrations is specific to the types of chemical bonds and functional groups present. When L-Glutamic Acid and 5-Oxo-DL-Proline form a complex, interactions such as hydrogen bonding between the carboxylic acid, amine, and amide groups will cause predictable shifts in the corresponding vibrational frequencies.

For instance, the formation of a hydrogen bond typically weakens the covalent bond involved (e.g., O-H or N-H), causing its stretching frequency to decrease and broaden. Conversely, the bending vibrations associated with these groups may shift to higher frequencies. The infrared spectrum of L-pyroglutamic acid is known to vary depending on its molecular environment and temperature, which can be explained by chemical interactions involving its carboxylic acid group. nasa.gov

Table 2: Potential FTIR Spectral Shifts upon Complexation

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Shift upon H-Bonding |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 3300 - 2500 | Decrease (Broadening) |

| Carboxylic Acid (C=O) | Stretching | 1760 - 1690 | Decrease |

| Amine (N-H) | Stretching | 3500 - 3300 | Decrease |

| Amide (C=O) in 5-Oxo-Proline | Stretching (Amide I) | 1680 - 1630 | Decrease |

By comparing the FTIR spectra of the individual components with that of the complex, researchers can deduce the specific functional groups involved in the intermolecular interactions, providing direct evidence of complex formation and insight into its molecular structure.

Pre- and Post-Column Derivatization Protocols for Enhanced Detection Sensitivity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of amino acids. However, many amino acids, including L-Glutamic Acid and 5-Oxo-DL-Proline, lack a strong chromophore or fluorophore, making them difficult to detect with high sensitivity using standard UV-Vis or fluorescence detectors. shimadzu.com Derivatization is a chemical modification process used to attach a light-absorbing or fluorescent tag to the analyte, thereby enhancing detection sensitivity and selectivity. actascientific.comactascientific.com This can be performed either before (pre-column) or after (post-column) chromatographic separation. shimadzu.comactascientific.com

Pre-Column Derivatization In this approach, the amino acids are derivatized before injection into the HPLC system. shimadzu.com This method offers high sensitivity and a wide choice of reagents. shimadzu.com The resulting derivatives are often more hydrophobic, which can improve their retention and separation on reversed-phase columns. shimadzu.com

Common pre-column derivatizing reagents include:

Phenylisothiocyanate (PITC): Reacts with primary and secondary amino acids to form stable derivatives detectable by UV. creative-proteomics.com

Dansyl Chloride: Reacts with primary amino groups to produce highly fluorescent derivatives.

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): A popular reagent that reacts quickly with amino acids to form stable, fluorescent derivatives with minimal interference from by-products. creative-proteomics.com

Post-Column Derivatization Here, the amino acids are separated in their native form, typically by ion-exchange chromatography, and the derivatizing reagent is added to the column effluent just before the detector. shimadzu.com This method is highly reproducible and less susceptible to interference from the sample matrix. shimadzu.com

Common post-column derivatizing reagents include:

Ninhydrin: A classic reagent that reacts with most amino acids to produce a deep purple product (Ruhemann's purple) that is detected by visible light absorption.

o-Phthalaldehyde (OPA): Reacts rapidly with primary amino acids in the presence of a thiol to yield intensely fluorescent isoindole derivatives. actascientific.com OPA does not react with secondary amines like proline on its own. actascientific.com

Table 3: Comparison of Derivatization Protocols for Amino Acid Analysis

| Feature | Pre-Column Derivatization | Post-Column Derivatization |

|---|---|---|

| Reagents | PITC, Dansyl Chloride, AQC, OPA | Ninhydrin, OPA, Fluorescamine |

| Advantages | High sensitivity, wide reagent choice, improved chromatography for derivatives. shimadzu.com | High reproducibility, automation-friendly, less matrix interference. shimadzu.comcreative-proteomics.com |

| Disadvantages | Potential for multiple derivative products, excess reagent may cause interfering peaks. actascientific.com | Requires additional pump and reaction coil, limited reagent choice, potential for band broadening. creative-proteomics.com |

| Typical Separation Mode | Reversed-Phase HPLC | Ion-Exchange HPLC |

Capillary Electrophoresis for High-Resolution Separation of Amino Acid Mixtures

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. creative-proteomics.com It is characterized by its high resolving power, short analysis times, and minimal sample consumption, making it an excellent method for analyzing complex amino acid mixtures. creative-proteomics.com

In the context of L-Glutamic Acid and 5-Oxo-DL-Proline systems, CE can effectively separate these components from each other and from other amino acids in a sample matrix. The separation is based on differences in the charge-to-size ratio of the analytes. Chiral selectors, such as cyclodextrins, can be added to the background electrolyte to achieve the separation of enantiomers, which would be critical for resolving the D- and L-forms of 5-oxo-proline from the DL-racemic mixture. A method for separating glutamate (B1630785) enantiomers using beta-cyclodextrin as a chiral selector in CE has been described. nih.gov

Various detection methods can be coupled with CE for amino acid analysis:

CE-UV: Based on the native ultraviolet absorbance of the analytes. Sensitivity can be low for amino acids without a strong chromophore.

CE with Laser-Induced Fluorescence (LIF): Requires derivatization of the amino acids with a fluorescent tag (similar to HPLC pre-column derivatization) but offers extremely high sensitivity, capable of detecting analytes at very low concentrations. nih.gov

CE-Mass Spectrometry (CE-MS): Provides both high-resolution separation and definitive identification of analytes based on their mass-to-charge ratio. creative-proteomics.com This combination offers high sensitivity and accuracy. creative-proteomics.com A CE-MS/MS method for the determination of glutamic acid in plasma has been developed, demonstrating its applicability to complex biological samples. nih.gov

Table 4: Capillary Electrophoresis Methods for Amino Acid Analysis

| CE Method | Principle | Suitability for L-Glutamic Acid & 5-Oxo-DL-Proline |

|---|---|---|

| Capillary Zone Electrophoresis (CZE) | Separation based on charge-to-size ratio in a free solution. | Effective for separating the anionic L-Glutamic Acid from the less charged 5-Oxo-Proline. |

| Micellar Electrokinetic Chromatography (MEKC) | Uses micelles as a pseudo-stationary phase to separate both charged and neutral analytes. | Offers an alternative separation mechanism that can enhance resolution. Has been used to separate derivatized glutamate enantiomers. nih.gov |

| Chiral CE | Incorporates a chiral selector (e.g., cyclodextrin) into the buffer to resolve enantiomers. | Essential for separating 5-oxo-D-proline from 5-oxo-L-proline. |

| CE-MS | Couples the high-efficiency separation of CE with the specific detection of mass spectrometry. | Provides definitive identification and quantification, though care must be taken to avoid in-source cyclization of glutamic acid. nih.govcreative-proteomics.com |

**computational Chemistry and Molecular Modeling of L Glutamic Acid 5 Oxo Dl Proline Systems**

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the electronic properties that govern the formation and stability of the L-Glutamic Acid-5-Oxo-DL-Proline complex. These ab initio calculations provide detailed insights into electron distribution, molecular orbital energies, and reactivity indices.

Studies on individual amino acids, such as L-glutamic acid and proline, using Density Functional Theory (DFT) and other quantum methods, lay the groundwork for analyzing the complex. frontiersin.orgresearchgate.net For the 1:1 system, calculations would focus on optimizing the geometry of the interacting pair to find the most stable configuration. This involves mapping the potential energy surface to identify energy minima corresponding to stable hydrogen-bonded structures.

Key electronic properties that would be investigated include:

Charge Distribution: Analysis of atomic charges (e.g., using Natural Bond Orbital, NBO, analysis) would reveal the extent of proton transfer between the acidic carboxyl groups of L-glutamic acid and the basic sites of both molecules. This helps to clarify whether the complex exists as a neutral hydrogen-bonded pair or as a salt (ion pair).

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the complex. The spatial distribution of these orbitals would identify the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface, highlighting electron-rich (negative potential, e.g., carbonyl oxygens) and electron-poor (positive potential, e.g., amine and hydroxyl hydrogens) regions. These maps are invaluable for predicting the geometry and nature of intermolecular interactions, particularly hydrogen bonding.

A hypothetical study might yield data on the interaction energy and its components, as illustrated in the table below.

| Energy Component | Value (kcal/mol) | Description |

|---|---|---|

| Total Interaction Energy (ΔE_int) | -25.8 | The overall stability of the complex. |

| Electrostatic Energy | -18.2 | Contribution from charge-charge and dipole-dipole interactions. |

| Dispersion Energy | -9.5 | Contribution from van der Waals forces. |

| Pauli Repulsion | +5.1 | Destabilizing energy from orbital overlap of closed-shell electrons. |

| Basis Set Superposition Error (BSSE) Correction | +3.2 | Correction for the artificial stabilization due to basis set overlap. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for exploring the dynamic behavior of molecular systems over time. For the L-Glutamic Acid-5-Oxo-DL-Proline complex, MD simulations can provide critical insights into its conformational flexibility and the stability of the intermolecular interactions, particularly in a solvent environment.

In a typical MD setup, the complex would be placed in a simulation box filled with water molecules to mimic physiological conditions. The system's trajectory is then calculated by integrating Newton's equations of motion, governed by a force field (e.g., GROMOS, AMBER, CHARMM). Recent work has focused on developing accurate force field parameters for post-translationally modified amino acids, which is relevant for the 5-oxoproline moiety. nih.gov

MD simulations would allow for the analysis of:

Conformational Landscapes: By sampling many different conformations over nanoseconds or microseconds, MD can reveal the preferred spatial arrangements of the two molecules relative to each other.

Hydrogen Bond Dynamics: The stability and lifetime of the hydrogen bonds between the L-glutamic acid and 5-oxo-DL-proline can be monitored throughout the simulation. This includes tracking the distance and angles of key donor-acceptor pairs.

Solvent Effects: MD explicitly models the role of water, showing how solvent molecules interact with the complex, stabilize charged groups, and mediate intermolecular interactions. This is crucial as environmental effects can significantly alter molecular characteristics. nih.gov

| Hydrogen Bond Donor/Acceptor Pair | Occupancy (%) | Average Distance (Å) | Description |

|---|---|---|---|

| Glu(NH3+) --- Pyr(C=O) | 92.5 | 2.85 | Primary interaction between the ammonium (B1175870) group and a carbonyl oxygen. |

| Glu(γ-COOH) --- Pyr(C=O) | 75.3 | 2.78 | Interaction between the side-chain carboxyl group and a carbonyl oxygen. |

| Glu(α-COO-) --- Pyr(N-H) | 88.1 | 2.91 | Interaction between the main-chain carboxylate and the amide proton. |

Density Functional Theory (DFT) Applications in Predicting Energetic Landscapes of Amino Acid Derivatives

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy and computational cost effectively. It is particularly well-suited for predicting the energetic landscapes of amino acid derivatives. researchgate.net An energetic landscape, or potential energy surface (PES), maps the energy of a system as a function of its geometry.

For the L-Glutamic Acid-5-Oxo-DL-Proline system, DFT calculations can be used to:

Identify Stable Conformers: By performing geometry optimizations starting from various initial structures, DFT can locate all the stable low-energy conformers of the complex. mdpi.com

Calculate Relative Energies: DFT provides accurate relative energies between different conformers, allowing for the determination of the global minimum energy structure and the population of other conformers at a given temperature.

Determine Transition States: By locating the saddle points on the PES that connect different stable conformers, DFT can be used to calculate the energy barriers for conformational changes.

The choice of functional (e.g., B3LYP, M06-2X) and basis set is critical for obtaining reliable results. frontiersin.org Dispersion corrections (e.g., D3) are often necessary to accurately describe the non-covalent interactions that are dominant in these systems. rsc.org

| Conformer ID | Relative Energy (kcal/mol) | Key Hydrogen Bonds | Predicted Population (298 K) |

|---|---|---|---|

| Conf-01 | 0.00 | 3 (intermolecular) | 75.2% |

| Conf-02 | 1.15 | 2 (intermolecular) | 12.1% |

| Conf-03 | 1.58 | 2 (intermolecular), 1 (intramolecular) | 6.8% |

| Conf-04 | 2.50 | 1 (intermolecular) | 1.5% |

Computational Approaches to Binding Affinity and Molecular Recognition in Amino Acid Complexes

Quantifying the binding affinity between L-glutamic acid and 5-oxo-DL-proline is essential for understanding the stability of their complex. Several computational methods can predict binding free energy.

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and MM/GBSA: These are popular methods for estimating binding free energies from MD simulation trajectories. They combine the molecular mechanics energies from the force field with a continuum solvation model (Poisson-Boltzmann or Generalized Born) to calculate the free energy of binding. These methods have been successfully applied to predict binding affinities in a wide range of biological systems. pnas.org

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are more rigorous, and computationally expensive, methods that calculate the free energy difference between two states (e.g., bound and unbound) by simulating a non-physical pathway between them. They are considered the gold standard for binding free energy calculations. nih.gov

Machine Learning (ML) Approaches: Recently, ML models have emerged as a powerful tool for predicting binding affinity. oup.com These models are trained on large datasets of experimentally determined binding affinities and use molecular descriptors (physicochemical properties, structural features) to make predictions. nih.gov An ML model could be trained to predict the affinity of various amino acid pairs, including the system of interest.

| Energy Term | Average Value (kcal/mol) | Contribution |

|---|---|---|

| ΔE_vdw (van der Waals) | -15.5 | Favorable |

| ΔE_elec (Electrostatic) | -28.9 | Favorable |

| ΔG_polar (Polar Solvation) | +31.2 | Unfavorable |

| ΔG_nonpolar (Nonpolar Solvation) | -2.1 | Favorable |

| ΔG_bind (Total Binding Free Energy) | -15.3 | Overall Favorable Binding |

Theoretical Studies on Conformational Preferences of Amino Acid Derivatives in Solution and Solid States

The conformation of a molecule can be highly dependent on its environment. Theoretical studies are crucial for understanding how the conformational preferences of the L-Glutamic Acid-5-Oxo-DL-Proline system change between the gas phase (isolated state), solution, and the solid state (crystal).

Gas Phase: In the gas phase, conformational preferences are dictated purely by intramolecular and intermolecular forces, free from solvent effects. nih.gov In this state, structures that maximize intramolecular hydrogen bonding are often favored.

Solution State: In solution, particularly in a polar solvent like water, the energetic landscape can change dramatically. scirp.org Solvation stabilizes charged or highly polar groups. Implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent simulations (MD) are used to account for these effects. beilstein-journals.orgnih.gov Studies have shown that for some amino acid derivatives, the conformational equilibrium changes significantly in the presence of a solvent. beilstein-journals.org For the L-Glutamic Acid-5-Oxo-DL-Proline complex, water would likely stabilize the zwitterionic forms of glutamic acid and enhance intermolecular hydrogen bonding.

Solid State: In the solid state, the molecule's conformation is constrained by crystal packing forces. The conformation observed in a crystal structure may not be the lowest energy conformation in the gas phase or in solution but rather one that allows for the most stable crystal lattice. Computational crystallography methods can be used to predict crystal structures and understand the interplay between intramolecular conformation and intermolecular packing forces. MD simulations of crystal polymorphs of L-glutamic acid have provided insights into their relative stability and solubility, a methodology applicable to the complex. chemrxiv.orgucl.ac.uk

The conformational preferences are often governed by a combination of hyperconjugative and steric effects rather than solely by intramolecular hydrogen bonding. beilstein-journals.orgnih.gov

**mechanistic Pathways and Biotransformations Involving L Glutamic Acid 5 Oxo Dl Proline Components**

Enzymatic Transformations of 5-Oxo-L-Proline

5-Oxo-L-proline, also known as pyroglutamic acid, is a key intermediate in the γ-glutamyl cycle. nih.govexlibrisgroup.comontosight.ai Its conversion to L-glutamate is a critical step for the continuation of this cycle, which is involved in amino acid transport and glutathione (B108866) metabolism. nih.govexlibrisgroup.comontosight.ainih.gov

The enzyme responsible for the conversion of 5-oxo-L-proline to L-glutamate is 5-oxo-L-prolinase. nih.govexlibrisgroup.comnih.gov This enzyme catalyzes the endergonic cleavage of the internal amide bond of 5-oxo-L-proline, a reaction that is coupled with the exergonic hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi). iaea.orgnih.gov

The enzyme requires the presence of divalent cations, such as Mg²⁺ or Mn²⁺, and monovalent cations like K⁺ or NH₄⁺ for its activity. nih.govexlibrisgroup.comnih.gov The reaction equilibrium strongly favors the formation of L-glutamate. nih.govexlibrisgroup.com Kinetic studies have determined the apparent Michaelis constants (Km) for 5-oxo-L-proline and ATP. For the enzyme purified from rat kidney, the apparent Km values are 0.05 mM for 5-oxo-L-proline and 0.17 mM for ATP. nih.gov Similarly, for the enzyme from Alcaligenes sp., the Km values are 0.07 mM for 5-oxo-L-proline and 0.32 mM for ATP. tandfonline.com

The enzyme exhibits a broad pH range for activity, with optimal activity observed at approximately pH 7.8 for the microbial enzyme. nih.govtandfonline.com The formation of glutamate (B1630785) and Pi occurs in an equimolar ratio over a wide pH range. nih.gov

Table 1: Kinetic Parameters of 5-Oxo-L-Prolinase

| Parameter | Rat Kidney Enzyme | Alcaligenes sp. Enzyme |

| Km (5-oxo-L-proline) | 0.05 mM nih.gov | 0.07 mM tandfonline.com |

| Km (ATP) | 0.17 mM nih.gov | 0.32 mM tandfonline.com |

| Optimal pH | Broad range (maxima at ~7 and ~9.7) nih.gov | 7.8 tandfonline.com |

| Cation Requirements | Mg²⁺ (or Mn²⁺), K⁺ (or NH₄⁺) nih.govexlibrisgroup.comnih.gov | Mg²⁺, K⁺ tandfonline.com |

The hydrolysis of ATP is intricately coupled to the cleavage of the 5-oxoproline ring. nih.gov This coupling is essential because the cleavage of the amide bond in 5-oxoproline is an energetically unfavorable (endergonic) process. iaea.org The energy released from the hydrolysis of ATP to ADP and Pi drives the reaction forward. iaea.org

Studies have shown that 5-oxoprolinase is a hysteretic enzyme, meaning it responds slowly to rapid changes in substrate concentration. nih.gov The binding of both ATP and 5-oxo-L-proline to the enzyme induces a conformational change. nih.gov This change is thought to bring the substrates into the correct orientation to facilitate the reaction. nih.gov The enzyme from Pseudomonas putida is composed of two protein components, A and B. nih.govresearchgate.net Component A catalyzes the 5-oxoproline-dependent cleavage of ATP, while component B is necessary for the coupling of ATP hydrolysis to the ring-opening of 5-oxoproline to form glutamate. nih.govresearchgate.net Mechanistic studies using isotopes have provided evidence for a phosphorylated tetrahedral intermediate in the reaction, which is crucial for the coupling process. iaea.org

Biotransformation and Degradation Processes of Amino Acid Complexes in Environmental Systems

In various environmental systems, microorganisms play a pivotal role in the degradation and transformation of amino acids and their derivatives.

Microorganisms can utilize L-glutamic acid as a carbon and nitrogen source. mdpi.comfrontiersin.org The degradation of L-glutamic acid often involves transamination or deamination reactions. wikipedia.org Transamination transfers the amino group to an α-keto acid, forming a new amino acid and α-ketoglutarate, which can enter the citric acid cycle. wikipedia.org Oxidative deamination, catalyzed by glutamate dehydrogenase, removes the amino group as ammonia (B1221849) and also produces α-ketoglutarate. wikipedia.org

The degradation of 5-oxo-proline by microorganisms also occurs. For instance, certain bacteria can utilize 5-oxoproline as a sole source of carbon and nitrogen. The initial step in its degradation is the enzymatic conversion to glutamate, catalyzed by 5-oxoprolinase, as described previously. tandfonline.com Once converted to glutamate, it enters the general amino acid metabolic pathways. scielo.br

Amino acid conjugates, where an amino acid is linked to another molecule, are subject to enzymatic hydrolysis. nih.govnii.ac.jp This process is critical for releasing the free amino acid and the conjugated molecule, which can then be further metabolized. The enzymes responsible for this are often hydrolases, such as amidohydrolases, which cleave amide bonds. nih.govnii.ac.jp For example, some plant amidohydrolases have been shown to hydrolyze amino acid conjugates of the plant hormone abscisic acid, releasing the free hormone. nih.govnii.ac.jp Similarly, the enzymatic hydrolysis of amino acid-drug conjugates is a strategy used in drug delivery to release the active drug at a specific site. The stability of these conjugates to enzymatic hydrolysis can vary significantly depending on the specific amino acid and the nature of the linkage. mdpi.com

Role of L-Glutamic Acid and 5-Oxo-DL-Proline in General Amino Acid Metabolism (non-clinical focus)

L-glutamic acid holds a central position in amino acid metabolism. wikipedia.orgscielo.brbioline.org.br It acts as a key link between carbon and nitrogen metabolism. nih.gov Through transamination reactions, glutamate can donate its amino group for the synthesis of other non-essential amino acids. scielo.brbioline.org.br Conversely, it can accept amino groups from the degradation of other amino acids, funneling nitrogen into a central pool. bioline.org.br This nitrogen can then be used for the synthesis of other nitrogen-containing compounds or be excreted as urea. wikipedia.org Glutamate also serves as a precursor for the synthesis of other important molecules, including the antioxidant glutathione and the neurotransmitter GABA. wikipedia.orgnih.gov

5-Oxo-DL-proline is primarily significant as an intermediate in the γ-glutamyl cycle. nih.gov This cycle is not only involved in amino acid transport but also in the synthesis and degradation of glutathione. ontosight.ainih.gov The conversion of 5-oxoproline back to glutamate, catalyzed by 5-oxoprolinase, ensures that the carbon and nitrogen from the γ-glutamyl moiety are conserved and can re-enter the metabolic pool. nih.govexlibrisgroup.comunl.edu Therefore, the metabolism of 5-oxoproline is directly linked to maintaining the body's pool of glutamate and the functioning of the glutathione system. unl.edu

**environmental Chemistry and Degradation Pathways of L Glutamic Acid 5 Oxo Dl Proline and Its Components**

Environmental Release and Distribution Pathways of Amino Acid Derivatives

Amino acid derivatives are introduced into the environment through a variety of natural and anthropogenic pathways. Natural sources are significant contributors, releasing amino acids through the decomposition of plant and animal matter. slu.se Agricultural activities represent a major anthropogenic source, with amino acids being released from plant residues, animal manures, and their application as fertilizers. usda.govnih.gov Industrial effluents, particularly from food processing, fermentation industries, and pharmaceutical manufacturing, can also be significant point sources of amino acid release into soil and water systems. researchgate.net

Once released, the distribution of amino acid derivatives is governed by their physicochemical properties and the characteristics of the environmental medium. In terrestrial environments, their mobility is influenced by soil composition, pH, and the presence of other substances. slu.setandfonline.com In aquatic systems, their distribution is affected by water solubility, currents, and interactions with sediment. Amino acids have also been identified in the atmosphere, present in both the gas and particulate phases, and can be transported over long distances before being deposited through wet or dry deposition. idosi.org

Atmospheric Degradation Mechanisms of Glutamic Acid and Related Compounds

Amino acids, including glutamic acid, are present in the atmosphere and are subject to chemical degradation. idosi.org One of the primary degradation pathways in the troposphere is through reaction with the hydroxyl radical (•OH), a highly reactive oxidant. nih.govwikipedia.org The reaction of glutamic acid with •OH can lead to the abstraction of a hydrogen atom from the carbon backbone, initiating a series of oxidation reactions. nih.gov The rate of this reaction is influenced by temperature and the presence of other atmospheric constituents. nih.gov

Another potential atmospheric degradation mechanism is photolysis, the breakdown of molecules by ultraviolet (UV) radiation. While amino acids in the gas phase may be susceptible to destruction by UV radiation, their survival is more likely when adsorbed onto particulate matter or within aerosols, where they can be shielded from direct photolysis. researchgate.netastrochem.orgresearchgate.net The degradation of proteinaceous matter in the atmosphere, through both abiotic and biological processes, is a significant source of dissolved free and combined amino acids in wet deposition, with glutamic acid being a prevalent species. eeer.org

Soil Mobility and Adsorption Characteristics of Constituent Amino Acids and Their Complexes

The movement of glutamic acid and proline in soil is largely dictated by their interaction with soil particles. As amino acids are zwitterionic, their charge is dependent on the soil pH. Glutamic acid, with its two carboxylic acid groups, will have a net negative charge at typical soil pH values, while proline is a neutral amino acid. slu.se

The adsorption of amino acids to soil colloids, such as clay minerals and organic matter, is a key factor controlling their mobility. slu.se Negatively charged glutamic acid may be repelled by the generally negative charge of soil particles, potentially leading to higher mobility. However, it can also form complexes with metal cations in the soil, which can then adsorb to soil surfaces. Proline, being neutral, may have a different adsorption profile. The presence of other ions, organic matter content, and soil structure all influence the extent of adsorption and, consequently, the leaching potential of these amino acids. slu.setandfonline.com

| Factor | Effect on Glutamic Acid Mobility | Effect on Proline Mobility |

|---|---|---|

| Soil pH | Higher mobility at higher pH due to increased negative charge and repulsion from soil colloids. | Less directly affected by pH compared to charged amino acids. |

| Clay Content | Can be adsorbed to positively charged sites on clay edges or through cation bridging. | Can be adsorbed through weaker interactions like van der Waals forces. |

| Organic Matter | Can be adsorbed to organic matter through various mechanisms, including ligand exchange. | Can be adsorbed to organic matter. |

| Cation Exchange Capacity (CEC) | Indirectly affects mobility by influencing the concentration of competing cations. | Less directly affected. |

Aquatic Biodegradation and Environmental Persistence of Amino Acid Conjugates

In aquatic environments, the primary fate of glutamic acid and proline is biodegradation by microorganisms. Bacteria and other microbes utilize amino acids as a source of carbon and nitrogen for their growth and metabolism. nih.gov The degradation of proline in some bacteria involves its conversion to glutamate (B1630785). researchgate.net

The persistence of these amino acids in water is generally low due to rapid microbial uptake and degradation. However, the rate of biodegradation can be influenced by factors such as temperature, pH, oxygen availability, and the presence of other nutrients. Amino acid conjugates, where the amino acid is bound to another molecule, may have different biodegradation profiles. The nature of the conjugate can affect its bioavailability to microorganisms, potentially increasing its persistence in the aquatic environment. researchgate.netnih.gov

Life Cycle Assessment (LCA) Considerations for Bio-Based Amino Acid Chemicals and Their Environmental Impact

Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all the stages of a product's life, from raw material extraction through processing, manufacture, distribution, use, and disposal. For bio-based amino acids like glutamic acid, which is often produced through fermentation of sugars, the LCA considers the environmental burdens of agriculture (e.g., land use, water consumption, fertilizer and pesticide use), the energy and resources used in the fermentation and purification processes, and the end-of-life fate of the product. amazonaws.comresearchgate.netbiostarus.com

The production of bio-based chemicals from glutamic acid can offer environmental benefits over their petrochemical counterparts, such as reduced greenhouse gas emissions. researchgate.netresearchgate.net However, trade-offs can exist, for instance, related to land use and eutrophication potential from agricultural feedstock production. nih.govamazonaws.com The environmental impact of manufactured amino acids is a complex issue, with factors such as the choice of raw materials (e.g., corn, wheat, molasses) and the energy sources used in production playing a significant role. biostarus.com Recent research has also explored carbon-negative synthesis methods for amino acids, which could further improve their environmental profile. gatech.edu

| Impact Category | Description and Relevance to Glutamic Acid Production |

|---|---|

| Climate Change | Greenhouse gas emissions from agriculture (e.g., N2O from fertilizers) and energy consumption during fermentation and processing. |

| Fossil Fuel Consumption | Energy required for agricultural machinery, transportation, and industrial processes. |

| Eutrophication | Nutrient runoff (nitrogen and phosphorus) from agricultural fields used to grow feedstock. |

| Acidification | Emissions of sulfur dioxide and nitrogen oxides from energy production and transportation. |

| Land Use | Area of agricultural land required to grow the feedstock (e.g., sugar beet, corn). |

| Water Depletion | Water consumed for irrigation of feedstock crops and in the industrial fermentation process. |

Formation of Degradation Products and Their Environmental Fates

The degradation of glutamic acid and proline in the environment leads to the formation of various intermediate and final products. Under certain conditions, glutamic acid can undergo decarboxylation to form gamma-aminobutyric acid (GABA). wikipedia.org Further degradation can lead to the formation of succinic acid, which can enter the citric acid cycle in microorganisms. wikipedia.org Deamination of glutamic acid produces α-ketoglutarate, another intermediate of the citric acid cycle, and ammonia (B1221849). wikipedia.org

Proline degradation in many organisms proceeds through its oxidation to pyrroline-5-carboxylate (P5C), which is then converted to glutamic acid. nih.govresearchgate.net This pathway connects the metabolism of proline directly to that of glutamic acid.

The environmental fate of these degradation products varies. GABA is a non-protein amino acid that can be utilized by microorganisms. Succinic acid and α-ketoglutarate are readily biodegradable. Ammonia released from deamination can be taken up by plants and microorganisms or can be converted to nitrate (B79036) through nitrification in the soil.

Q & A

Basic Research Questions

Q. How should researchers design experiments to investigate the physicochemical properties of Einecs 285-872-2 while ensuring reproducibility?

- Methodological Answer: Begin by defining measurable variables (e.g., solubility, stability under varying conditions) and selecting validated analytical techniques (e.g., HPLC, spectroscopy). Include control groups to isolate variables and document procedural details (e.g., temperature, solvent purity) to enable replication. Use supplementary materials for raw data and instrument calibration logs .

Q. What strategies are recommended for formulating a hypothesis about the reactivity of this compound in novel synthetic pathways?

- Methodological Answer: Conduct a systematic literature review to identify gaps in existing reaction mechanisms. Use computational modeling (e.g., DFT calculations) to predict plausible intermediates. Validate hypotheses through iterative small-scale experiments, adjusting variables like catalysts or solvents while tracking yield and byproducts .

Q. How can researchers ensure data quality when analyzing trace impurities in this compound samples?

- Methodological Answer: Implement triplicate measurements with statistical error analysis (e.g., standard deviation, confidence intervals). Cross-validate results using orthogonal methods (e.g., GC-MS alongside NMR). Include blank runs to account for contamination and reference standards for calibration .

Advanced Research Questions

Q. How should contradictory data from spectroscopic and chromatographic analyses of this compound degradation products be resolved?

- Methodological Answer: Perform a root-cause analysis by revisiting sample preparation protocols (e.g., degradation during extraction). Compare results with published degradation pathways and employ high-resolution mass spectrometry (HRMS) to confirm molecular structures. Use multivariate statistical tools (e.g., PCA) to identify outliers or systematic errors .

Q. What methodologies are suitable for elucidating the environmental fate of this compound in interdisciplinary studies (e.g., ecotoxicology)?

- Methodological Answer: Design microcosm experiments to simulate environmental conditions (e.g., soil/water systems). Quantify biodegradation rates via isotopic labeling and monitor metabolite toxicity using bioassays (e.g., Daphnia magna assays). Integrate geochemical modeling to predict long-term behavior .

Q. How can researchers optimize experimental protocols to minimize artifacts in kinetic studies of this compound?

- Methodological Answer: Use stopped-flow techniques for rapid reaction quenching. Validate time-resolved data with Arrhenius plots and compare to computational kinetics simulations. Include negative controls to rule out side reactions and publish full datasets with time-stamped raw files .

Q. What statistical approaches are critical for interpreting dose-response relationships in toxicological studies involving this compound?

- Methodological Answer: Apply non-linear regression models (e.g., Hill equation) to fit dose-response curves. Use ANOVA to assess significance across replicates and Bayesian methods to quantify uncertainty. Validate assumptions (e.g., normality) with Q-Q plots and leverage open-source tools like R/Bioconductor for transparency .

Methodological Best Practices

- Data Validation : Cross-check results with independent techniques and publish raw data in supplementary materials to facilitate peer validation .

- Literature Integration : Critically compare findings with prior studies, explicitly addressing contradictions or confirming reproducibility .

- Ethical Reporting : Disclose limitations (e.g., detection limits, sampling biases) and avoid overgeneralizing conclusions beyond experimental scope .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.